

Synthesis of 4-Iodo-2-methoxypyridine from 2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-2-methoxypyridine**

Cat. No.: **B1316693**

[Get Quote](#)

Application Note: Synthesis of 4-Iodo-2-methoxypyridine

Introduction

4-Iodo-2-methoxypyridine is a valuable substituted pyridine derivative utilized as a building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of the methoxy group and the iodine atom at specific positions on the pyridine ring allows for diverse downstream functionalization through various cross-coupling reactions. This application note provides a detailed protocol for the synthesis of **4-Iodo-2-methoxypyridine** via a nucleophilic aromatic substitution (SNAr) reaction, starting from 2-fluoro-4-iodopyridine.

Principle of the Reaction

The synthesis is based on the nucleophilic aromatic substitution of the fluorine atom at the C-2 position of the pyridine ring by a methoxide anion. The pyridine ring is an electron-deficient aromatic system, and this deficiency is enhanced by the presence of electron-withdrawing halogen substituents. This electronic characteristic makes the ring susceptible to attack by nucleophiles, especially at the ortho (C-2/C-6) and para (C-4) positions relative to the ring nitrogen.^{[1][2]}

In this specific reaction, the highly electronegative fluorine atom at the C-2 position is an excellent leaving group, facilitating its displacement by the incoming sodium methoxide

nucleophile.^{[3][4]} The reaction is typically carried out in a polar aprotic solvent to ensure the solubility of the reagents and to facilitate the substitution process.

Materials and Methods

Materials and Reagents

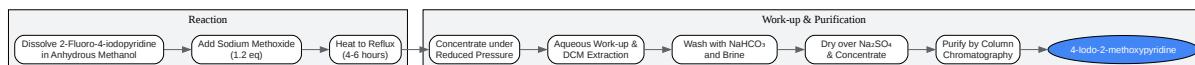
Reagent/Material	Grade	Supplier
2-Fluoro-4-iodopyridine	≥98%	Commercially Available
Sodium Methoxide (NaOMe)	≥97%	Commercially Available
Anhydrous Methanol (MeOH)	ACS Grade	Commercially Available
Dichloromethane (DCM)	ACS Grade	Commercially Available
Saturated aq. Sodium Bicarbonate	Laboratory Grade	N/A
Brine (Saturated aq. NaCl)	Laboratory Grade	N/A
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	Laboratory Grade	N/A
Diethyl Ether	ACS Grade	Commercially Available

Physicochemical Data of Key Compounds

Compound	Formula	MW (g/mol)	M.P. (°C)	B.P. (°C)
2-Fluoro-4-iodopyridine	C ₅ H ₃ FIN	222.99	57	223
4-Iodo-2-methoxypyridine	C ₆ H ₆ INO	235.02	N/A	N/A

Note: Physical properties for **4-iodo-2-methoxypyridine** are not readily available and would be determined upon successful synthesis and characterization.

Experimental Protocol


Synthesis of 4-Iodo-2-methoxypyridine

- Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-iodopyridine (1.0 eq).
- Solvent and Reagent Addition: Add anhydrous methanol (approx. 20 mL per gram of starting material) to the flask. Stir the mixture until the starting material is fully dissolved. To this solution, add sodium methoxide (1.2 eq) portion-wise at room temperature.
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: To the resulting residue, add deionized water (30 mL) and extract with dichloromethane (3 x 30 mL).
- Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL), followed by brine (1 x 20 mL).
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **4-Iodo-2-methoxypyridine**.
- Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system such as diethyl ether/hexanes to afford the pure product.

Proposed Reaction Conditions Summary

Parameter	Value
Reactant	2-Fluoro-4-iodopyridine
Reagent	Sodium Methoxide
Stoichiometry	1.2 eq of NaOMe
Solvent	Anhydrous Methanol
Temperature	Reflux (approx. 65°C)
Reaction Time	4-6 hours
Work-up	Aqueous work-up with DCM extraction
Purification	Column Chromatography or Recrystallization

Logical Workflow of the Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Synthesis of 4-iodo-2-methoxypyridine from 2-fluoro-4-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316693#synthesis-of-4-iodo-2-methoxypyridine-from-2-fluoro-4-iodopyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com